molecular formula C16H13NO4 B12666566 alpha-Cyano-alpha-hydroxy-3-phenoxybenzyl acetate CAS No. 94213-27-1

alpha-Cyano-alpha-hydroxy-3-phenoxybenzyl acetate

Cat. No.: B12666566
CAS No.: 94213-27-1
M. Wt: 283.28 g/mol
InChI Key: JVQCKDMHSUNKRM-UHFFFAOYSA-N
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Description

Alpha-Cyano-alpha-hydroxy-3-phenoxybenzyl acetate is a chemical compound that serves as a building block for pyrethroid insecticides. It is known for its role in the synthesis of optically active forms of alpha-cyano-3-phenoxybenzyl alcohol, which are crucial intermediates in the production of various insecticides .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of alpha-cyano-alpha-hydroxy-3-phenoxybenzyl acetate involves a combination of anion-exchange resin (D301)-catalyzed transcyanation between m-phenoxybenzaldehyde and acetone cyanohydrin, followed by lipase (from Alcaligenes sp.)-catalyzed enantioselective transesterification of the resulting cyanohydrin with vinyl acetate . The reaction conditions include:

Industrial Production Methods

Industrial production methods focus on optimizing the technological conditions to improve the catalyzing efficiency. This includes adjusting the concentrations of reactants, optimizing the solvent and temperature, and ensuring the catalytic capability of recovered lipase for multiple batches .

Chemical Reactions Analysis

Types of Reactions

Alpha-Cyano-alpha-hydroxy-3-phenoxybenzyl acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major product formed from these reactions is the optically active form of alpha-cyano-3-phenoxybenzyl acetate, which is a crucial intermediate in the synthesis of pyrethroid insecticides .

Scientific Research Applications

Mechanism of Action

The mechanism of action of alpha-cyano-alpha-hydroxy-3-phenoxybenzyl acetate involves its role as an intermediate in the synthesis of pyrethroid insecticides. These insecticides exert their effects by targeting the nervous system of insects, leading to paralysis and death. The molecular targets include sodium channels in the nerve cells, which are disrupted by the insecticide, leading to prolonged nerve impulses and eventual paralysis .

Properties

CAS No.

94213-27-1

Molecular Formula

C16H13NO4

Molecular Weight

283.28 g/mol

IUPAC Name

[cyano-hydroxy-(3-phenoxyphenyl)methyl] acetate

InChI

InChI=1S/C16H13NO4/c1-12(18)21-16(19,11-17)13-6-5-9-15(10-13)20-14-7-3-2-4-8-14/h2-10,19H,1H3

InChI Key

JVQCKDMHSUNKRM-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC(C#N)(C1=CC(=CC=C1)OC2=CC=CC=C2)O

Origin of Product

United States

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